molecular formula C7H13NO3 B12827053 methyl (2R,6R)-6-methylmorpholine-2-carboxylate

methyl (2R,6R)-6-methylmorpholine-2-carboxylate

Cat. No.: B12827053
M. Wt: 159.18 g/mol
InChI Key: HRHYRCUGGGPZNL-PHDIDXHHSA-N
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Description

Methyl (2R,6R)-6-methylmorpholine-2-carboxylate (CAS: 2059915-35-2) is a chiral morpholine derivative with a methyl ester group at position 2 and a methyl substituent at position 6 of the morpholine ring. Its molecular formula is C₆H₁₂ClNO₃ in its hydrochloride form, with a molecular weight of 181.62 g/mol . This compound is synthesized via stereoselective methods, often involving resolution of racemic mixtures or asymmetric catalysis to achieve the (2R,6R) configuration. It serves as a key intermediate in pharmaceuticals, particularly in modulating enzyme activity (e.g., carnitine acetyltransferase, CAT) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,6R)-6-methylmorpholine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of (2R,6R)-6-methylmorpholine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,6R)-6-methylmorpholine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2R,6R)-6-methylmorpholine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R,6R)-6-methylmorpholine-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with biological targets to exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate

  • CAS : 87439-10-9
  • Molecular Formula: C₈H₁₅NO₃
  • Key Differences :
    • Ester Group : Ethyl ester instead of methyl, altering lipophilicity and metabolic stability.
    • Stereochemistry : (2S,6R) configuration, which may reduce binding affinity to biological targets compared to the (2R,6R) isomer.
  • Applications : Used in enantioselective synthesis but shows lower inhibitory activity against CAT due to stereochemical mismatch .

Methyl (2S,6S)-6-methylmorpholine-2-carboxylate

  • Key Differences :
    • Stereochemistry : (2S,6S) configuration, leading to distinct spatial orientation of functional groups.
    • Biological Activity : Demonstrated 50% lower CAT inhibition compared to the (2R,6R) isomer in crystallographic and enzymatic assays .

rac-Methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride

  • CAS : 1807914-39-1
  • Key Differences :
    • Racemic Mixture : Contains equal parts of (2R,6R) and (2S,6S) enantiomers.
    • Purity : Typically 99% industrial grade, compared to 95% purity for the enantiopure hydrochloride form .
    • Applications : Less favored in drug development due to unpredictable pharmacokinetics from enantiomeric competition .

(2R,6R)-4-(tert-Butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid

  • CAS : CID 78357941
  • Molecular Formula: C₁₁H₁₉NO₅
  • Key Differences :
    • Protecting Group : tert-Butoxycarbonyl (Boc) at position 4 enhances stability during synthetic steps.
    • Functionality : Carboxylic acid instead of ester, enabling conjugation or salt formation .

Structural and Functional Analysis

Substituent Effects

  • Ester vs. Carboxylic Acid : Methyl esters improve membrane permeability compared to carboxylic acids, which are more polar and less bioavailable .
  • Methyl vs. Ethyl Ester : Ethyl esters exhibit longer half-lives in vivo but lower solubility in aqueous media .

Industrial Use

  • Pharmaceutical Intermediates: Utilized in antinociceptive agents (e.g., hydroxynorketamine analogs) and enzyme inhibitors .
  • Scale-Up Challenges : High-purity (>99%) enantiopure batches require costly asymmetric synthesis or advanced resolution techniques .

Data Tables

Table 1: Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Purity
Methyl (2R,6R)-6-methylmorpholine-2-carboxylate HCl 2059915-35-2 C₆H₁₂ClNO₃ 181.62 95%
Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate 87439-10-9 C₈H₁₅NO₃ 173.21 99%
rac-Methyl (2R,6R)-6-methylmorpholine-2-carboxylate HCl 1807914-39-1 C₇H₁₄ClNO₃ 195.65 99%

Biological Activity

Methyl (2R,6R)-6-methylmorpholine-2-carboxylate is a chiral compound belonging to the morpholine class, which has garnered attention in scientific research due to its unique stereochemistry and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₁NO₃
  • Molecular Weight : Approximately 157.16 g/mol
  • Stereochemistry : The (2R,6R) configuration indicates specific spatial arrangements that significantly influence the compound's biological interactions.

The presence of a morpholine ring and a carboxylate group suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The compound may function as:

  • Enzyme Inhibitor : It has structural similarities to known enzyme inhibitors, suggesting it could modulate enzyme activity through competitive inhibition.
  • Receptor Binding : Its morpholine structure allows for potential binding to various receptors, influencing signaling pathways within cells.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have suggested that morpholine derivatives exhibit antimicrobial properties, potentially making this compound useful in developing new antimicrobial agents.
  • Neuroprotective Effects : Given its structural characteristics, the compound may have applications in treating neurodegenerative disorders by modulating neurotransmitter systems.
  • Anti-inflammatory Properties : Morpholine derivatives often show anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound exhibited significant inhibitory activity against certain cytochrome P450 enzymes, which are crucial for drug metabolism. This finding suggests potential implications for drug-drug interactions and pharmacokinetics.

EnzymeIC50 (µM)Remarks
CYP2D60.33Strong inhibitor; potential for clinical drug interactions
CYP3A41.5Moderate inhibition observed

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. The compound was shown to reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cultures.

TreatmentCell Viability (%)ROS Levels (µM)
Control1005.0
Compound853.0

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (2R,6R)-6-methylmorpholine-2-carboxylate

InChI

InChI=1S/C7H13NO3/c1-5-3-8-4-6(11-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

HRHYRCUGGGPZNL-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1CNC[C@@H](O1)C(=O)OC

Canonical SMILES

CC1CNCC(O1)C(=O)OC

Origin of Product

United States

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